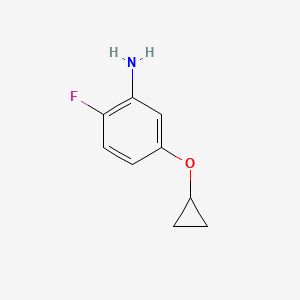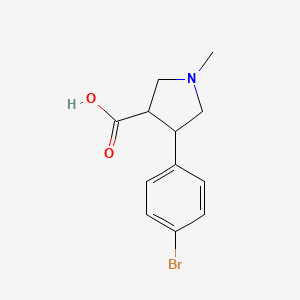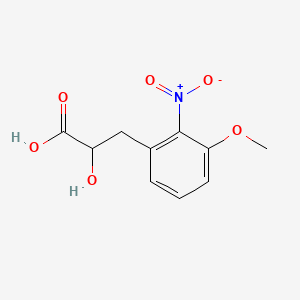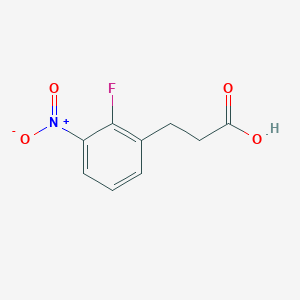
3-(2-Fluoro-3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-nitrophenyl)propanoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to obtain 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid . The final step involves the conversion of 2-fluoro-3-nitrobenzoic acid to this compound through appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or other oxidized derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
3-(2-Fluoro-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenyl)propanoic acid: Similar structure but with different substitution pattern on the benzene ring.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: An ester derivative with similar functional groups.
Uniqueness
3-(2-Fluoro-3-nitrophenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and nitro groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
3-(2-fluoro-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-9-6(4-5-8(12)13)2-1-3-7(9)11(14)15/h1-3H,4-5H2,(H,12,13) |
InChI Key |
AZJFLXLQTUNWGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



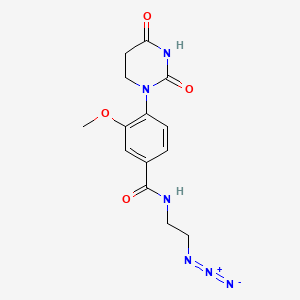
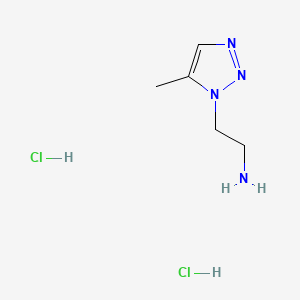
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13549945.png)
![(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid](/img/structure/B13549946.png)
![N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)
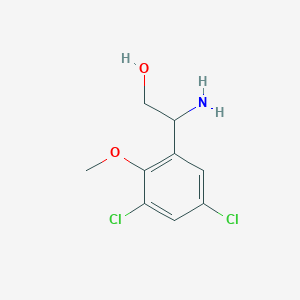
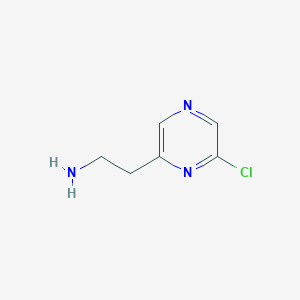
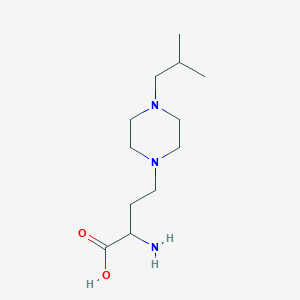
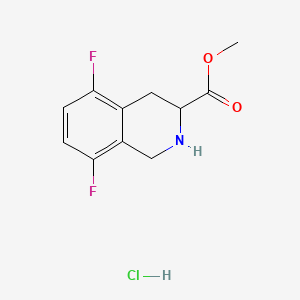
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
